molecular formula C21H27ClN2O B231519 1-(1-Adamantylcarbonyl)-4-(3-chlorophenyl)piperazine

1-(1-Adamantylcarbonyl)-4-(3-chlorophenyl)piperazine

Cat. No.: B231519
M. Wt: 358.9 g/mol
InChI Key: XQHUAJZFAQXNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantylcarbonyl)-4-(3-chlorophenyl)piperazine, commonly known as ACP, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. ACP is a piperazine derivative that has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of ACP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual action may contribute to its antipsychotic and antidepressant effects. ACP has also been shown to modulate the activity of the glutamatergic system, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
ACP has been shown to modulate several neurotransmitter systems, including serotonin, dopamine, and glutamate. It has also been shown to have anti-inflammatory and analgesic effects. ACP has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays an important role in neuroplasticity and the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of ACP is its wide range of biological activities, which makes it a potential candidate for the treatment of several psychiatric and neurological disorders. ACP has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of ACP is its poor solubility in water, which may affect its bioavailability and limit its therapeutic potential.

Future Directions

Future research on ACP should focus on elucidating its mechanism of action and identifying its molecular targets. This may lead to the development of more potent and selective ACP analogs with improved therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of ACP in human clinical trials. ACP may also have potential applications in the treatment of other disorders, such as chronic pain and inflammation.

Synthesis Methods

The synthesis of ACP involves the reaction of 1-adamantanecarbonyl chloride with 1-(3-chlorophenyl)piperazine in the presence of a base such as triethylamine. The reaction yields ACP as a white crystalline solid with a melting point of 210-212°C.

Scientific Research Applications

ACP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic effects in animal models of schizophrenia. ACP has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively. Additionally, ACP has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.

Properties

Molecular Formula

C21H27ClN2O

Molecular Weight

358.9 g/mol

IUPAC Name

1-adamantyl-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H27ClN2O/c22-18-2-1-3-19(11-18)23-4-6-24(7-5-23)20(25)21-12-15-8-16(13-21)10-17(9-15)14-21/h1-3,11,15-17H,4-10,12-14H2

InChI Key

XQHUAJZFAQXNAE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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